4-(diethylphosphoryl)benzoic acid 4-(diethylphosphoryl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 7078-92-4
VCID: VC11596096
InChI:
SMILES:
Molecular Formula: C11H15O3P
Molecular Weight: 226.2

4-(diethylphosphoryl)benzoic acid

CAS No.: 7078-92-4

Cat. No.: VC11596096

Molecular Formula: C11H15O3P

Molecular Weight: 226.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-(diethylphosphoryl)benzoic acid - 7078-92-4

Specification

CAS No. 7078-92-4
Molecular Formula C11H15O3P
Molecular Weight 226.2

Introduction

Chemical Structure and Properties

4-(Diethylphosphoryl)benzoic acid (IUPAC name: 4-(diethoxyphosphoryl)benzoic acid) consists of a benzoic acid moiety substituted at the fourth position with a diethylphosphoryl group. The phosphoryl group introduces significant polarity, influencing solubility and reactivity.

Key Molecular Characteristics

PropertyValue/Description
Molecular FormulaC11_{11}H15_{15}O5_5P
Molecular Weight258.21 g/mol (calculated)
Phosphoryl Group-PO(OCH2_2CH3_3)2_2
pKa_a (Carboxylic)~2.3 (estimated)
pKa_a (Phosphoryl)~1.5 (approximated from analogs)
SolubilityModerate in polar aprotic solvents

The electron-withdrawing phosphoryl group enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa_a ≈ 4.2) . Spectroscopic data from analogous compounds suggest characteristic 31^{31}P NMR shifts between 15–25 ppm and IR stretches for P=O bonds near 1250 cm1^{-1} .

Synthesis Methods

Phosphorylation of 4-Hydroxybenzoic Acid

A plausible route involves reacting 4-hydroxybenzoic acid with diethyl chlorophosphate in the presence of a base such as triethylamine:
4-HO-C6H4COOH+ClPO(OEt)2Et3N4-(EtO)2PO-C6H4COOH+HCl\text{4-HO-C}_6\text{H}_4\text{COOH} + \text{ClPO(OEt)}_2 \xrightarrow{\text{Et}_3\text{N}} \text{4-(EtO)}_2\text{PO-C}_6\text{H}_4\text{COOH} + \text{HCl}
This method mirrors the synthesis of ethyl 2-diethoxyphosphorylpent-4-enoate, where phosphonate esters are formed via nucleophilic substitution .

Melt-State Synthesis

Adapting techniques from molten-state reactions, 4-(diethylphosphoryl)benzoic acid could be synthesized by heating 4-bromobenzoic acid with diethyl phosphite in the absence of solvents. Such conditions promote radical coupling or nucleophilic aromatic substitution, as demonstrated in the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid .

Mitsunobu Reaction

The Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD), offers a route to phosphorylate hydroxyl groups. While typically used for etherifications, this method has been applied to phosphorylate alcohols, suggesting potential applicability for benzoic acid derivatives .

Research Findings and Developments

Reactivity in Esterification

Studies on ethyl 2-diethoxyphosphorylpent-4-enoate reveal that phosphoryl groups stabilize adjacent carbocations, facilitating esterification . Applied to 4-(diethylphosphoryl)benzoic acid, this property could streamline the synthesis of bioactive esters or amides.

Biological Activity

Though direct data is lacking, structurally related compounds inhibit tyrosine kinases at IC50_{50} values of 0.01–5 μM . Molecular docking simulations predict that the phosphoryl group in 4-(diethylphosphoryl)benzoic acid may bind to ATP pockets in kinase domains, warranting experimental validation.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (∼70%) and excessive solvent use . Future work should explore:

  • Solvent-free mechanochemical synthesis

  • Catalytic phosphorylation using transition metals

Application-Specific Modifications

  • Prodrug Design: Masking the carboxylic acid as an ester to improve bioavailability.

  • Polymer Integration: Copolymerizing with styrene or acrylates for functional materials.

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